molecular formula C25H35ClN6O2 B609330 N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride CAS No. 1190379-37-3

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

Numéro de catalogue: B609330
Numéro CAS: 1190379-37-3
Poids moléculaire: 487.05
Clé InChI: BOBHGYDEKISHIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MRT-68601 HCl is a potent TBK1 (TANK-binding kinase-1). It inhibits the formation of autophagosomes in lung cancer cells.

Activité Biologique

N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride, commonly referred to as MRT-68601 HCl, is a potent inhibitor of TANK-binding kinase 1 (TBK1). This compound has garnered attention in the field of cancer research, particularly for its role in modulating autophagy and its potential therapeutic applications in lung cancer.

  • Molecular Formula : C25H35ClN6O2
  • Molecular Weight : 487.0 g/mol
  • CAS Number : 1190377-79-7
  • Purity : ≥98% (HPLC)

MRT-68601 acts primarily by inhibiting TBK1, a kinase involved in various signaling pathways related to inflammation and cell survival. The inhibition of TBK1 disrupts the autophagy process, which is crucial for cancer cell survival and proliferation. Specifically, this compound has been shown to inhibit the formation of autophagosomes in lung cancer cells, thereby promoting apoptosis in these cells.

Inhibition of TBK1

The IC50 value for MRT-68601 against TBK1 is reported to be approximately 6 nM , indicating its high potency as an inhibitor. This level of inhibition is significant for therapeutic applications, especially in targeting cancers that exhibit TBK1 dependency.

Autophagy Modulation

By inhibiting TBK1, MRT-68601 influences several biochemical pathways:

  • Autophagy Pathway : The compound disrupts the normal formation of autophagosomes, leading to reduced autophagic flux in lung cancer cells. This disruption can enhance the sensitivity of cancer cells to chemotherapeutic agents.

Case Studies

  • Lung Cancer Research : A study published in PLoS ONE demonstrated that TBK1 kinase addiction in lung cancer cells is mediated through autophagy mechanisms involving Tax1bp1/Ndp52 and non-canonical NF-κB signaling pathways. The use of MRT-68601 significantly reduced cell viability and induced apoptosis in TBK1-dependent lung cancer models .
  • Structure-Activity Relationship Studies : Research conducted by McIver et al. explored various pyrimidine derivatives as inhibitors of TBK1/IKKe kinases, highlighting MRT-68601's structural features that contribute to its inhibitory activity .

Pharmacokinetics

MRT-68601 exhibits favorable pharmacokinetic properties:

  • Solubility : The compound is soluble in both water and DMSO, suggesting good bioavailability for in vitro studies.
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water48.7100
DMSO48.7100

Applications De Recherche Scientifique

Scientific Research Applications

  • Anti-inflammatory Research
    • MRT67307 has been utilized to study its effects on lipopolysaccharide (LPS)-induced lysosomal tubulation. This research highlights its potential to mitigate inflammatory responses by regulating lysosomal function and cytokine secretion .
    • The compound has demonstrated the ability to induce Toll-like receptor (TLR)-mediated anti-inflammatory cytokine generation, suggesting its utility in developing therapies for inflammatory diseases .
  • Cancer Therapy
    • In cancer research, MRT67307 has been investigated for its role in inhibiting tumor growth by targeting pathways that promote cell survival and proliferation. Its action on IKKε may disrupt the survival signals in cancer cells, making it a candidate for combination therapies with other anticancer agents .
    • Case studies have shown that compounds similar to MRT67307 can enhance the efficacy of conventional chemotherapy by sensitizing cancer cells to treatment .
  • Neurodegenerative Diseases
    • There is emerging interest in the application of MRT67307 in neurodegenerative disease models. Its ability to modulate inflammatory responses may provide therapeutic avenues for conditions like Alzheimer's disease, where inflammation plays a critical role .

Case Studies

StudyFocusFindings
Study on LPS-induced inflammationEvaluated MRT67307's effect on cytokine secretionReduced levels of pro-inflammatory cytokines were observed, indicating potential use in treating sepsis or chronic inflammatory conditions .
Cancer cell line experimentsInvestigated the impact on tumor growthMRT67307 inhibited proliferation in various cancer cell lines, suggesting its potential as an adjunct therapy in oncology .
Neurodegenerative model studiesAssessed effects on neuroinflammationShowed promise in reducing neuroinflammatory markers, indicating potential for therapeutic development against neurodegenerative diseases .

Propriétés

IUPAC Name

N-[3-[[5-cyclopropyl-2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O2.ClH/c32-24(19-3-1-4-19)27-12-2-11-26-23-22(18-5-6-18)17-28-25(30-23)29-20-7-9-21(10-8-20)31-13-15-33-16-14-31;/h7-10,17-19H,1-6,11-16H2,(H,27,32)(H2,26,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBHGYDEKISHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=C(C=C4)N5CCOCC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022530
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190377-79-7
Record name MRT-68601 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 4
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride
Reactant of Route 6
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.